6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile
Description
6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile (CAS 2083554-37-2) is a chromene derivative with the molecular formula C₁₁H₆BrNO₃ and a molecular weight of 280.08 g/mol . Its structure features a chromene backbone (a fused benzene and pyran ring) with a ketone group at position 2, a nitrile at position 3, a bromine substituent at position 6, and a methoxy group at position 7. The bromine atom contributes to its electron-withdrawing character, while the methoxy group provides electron-donating effects, creating a unique electronic profile. This compound is primarily used in pharmaceutical and materials science research, though specific applications remain under investigation .
Properties
Molecular Formula |
C11H6BrNO3 |
|---|---|
Molecular Weight |
280.07 g/mol |
IUPAC Name |
6-bromo-7-methoxy-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H6BrNO3/c1-15-10-4-9-6(3-8(10)12)2-7(5-13)11(14)16-9/h2-4H,1H3 |
InChI Key |
MYQSYGYYRIHYSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C(=O)OC2=C1)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile typically involves the Knoevenagel condensation reaction. This reaction is catalyzed by CF3COOH and involves the condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate . The reaction conditions are optimized to ensure high yield and purity of the product. The structure of the synthesized compound is confirmed using single crystal X-ray diffraction analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits antimicrobial, antifungal, and antioxidant properties.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of microorganisms by interfering with their cellular processes. The compound’s anti-cancer activity is believed to involve the induction of apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chromene Backbone
2.1.1. 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile (CAS 19088-73-4)
- Structural Differences : Replaces the bromo (position 6) and methoxy (position 7) groups with a hydroxyl group at position 7.
- Impact :
- Similarity Score : 0.89 (based on functional group alignment) .
2.1.2. 4-Methyl-2-oxo-2H-chromene-3-carbonitrile (CAS 24526-69-0)
- Structural Differences : Features a methyl group at position 4 instead of bromo and methoxy substituents.
- Impact :
- Similarity Score : 0.72 .
2.1.3. 6-Bromo-7-butoxy-2-oxo-2H-chromene-3-carboxylic Acid (CAS 1352512-74-3)
- Structural Differences : Substitutes methoxy with a larger butoxy group (position 7) and replaces the nitrile with a carboxylic acid (position 3).
- The carboxylic acid enhances water solubility and enables salt formation, unlike the nitrile group .
Functional Group Modifications
2.2.1. 6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile
- Structural Differences : Adds a nitro group at position 8.
2.2.2. (4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Structural Differences: Incorporates a saturated tetrahydrochromene ring, an amino group (position 2), and a 3,4-dimethoxyphenyl substituent.
- Impact: The saturated ring reduces aromaticity, affecting conjugation and fluorescence properties. The amino and dimethoxyphenyl groups enhance biological activity, as seen in related antitumor and antimicrobial chromenes .
Fluorescent Probes: Substituted Chromene Derivatives
A patent () describes chromene derivatives with di(hetero-2-ylmethyl)amino and methylthio groups, which exhibit strong fluorescence for cell imaging. Compared to 6-bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile:
- The target compound lacks the heteroaromatic amine and sulfur-based substituents critical for fluorescence.
- Its bromo and methoxy groups may instead favor applications in halogen-bonding interactions or as intermediates in synthesis .
Table 1: Key Properties of Selected Chromene Derivatives
Biological Activity
6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential pharmacological properties, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
The molecular formula of this compound is C10H5BrN2O3, with a molecular weight of 287.06 g/mol. It features a bromine atom, a methoxy group, and a carbonitrile functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H5BrN2O3 |
| Molecular Weight | 287.06 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Activity
Research has demonstrated that derivatives of chromene exhibit significant anticancer properties. A study evaluating various chromene derivatives, including this compound, found promising results against several cancer cell lines:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
- A549 (lung cancer)
- HepG-2 (liver cancer)
-
Results :
The compound displayed potent cytotoxicity with IC50 values indicating effective inhibition of cell growth:Cell Line IC50 (µg/mL) MCF-7 3.5 HCT-116 4.0 PC-3 2.4 A549 3.2 HepG-2 5.0
These results suggest that this compound has selective cytotoxicity towards malignant cells while exhibiting lower toxicity towards normal cells.
Enzyme Inhibition
The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism:
| Enzyme | Inhibition Status |
|---|---|
| CYP1A2 | Yes |
| CYP2C19 | No |
| CYP2D6 | No |
This selective inhibition profile may have implications for drug interactions and therapeutic efficacy.
Study on Antitumor Activity
A comprehensive study focused on the antitumor activity of various chromene derivatives included this compound. The study utilized the MTT assay to evaluate cell viability and proliferation in response to treatment with this compound.
Findings :
The compound exhibited significant growth inhibition across multiple cancer cell lines compared to standard chemotherapeutics like Vinblastine and Colchicine, indicating its potential as a lead compound in anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
